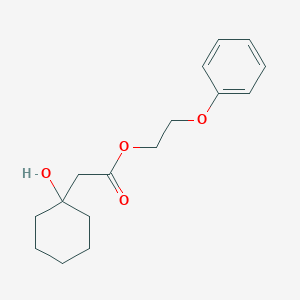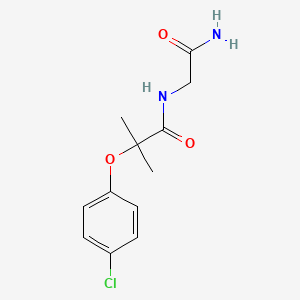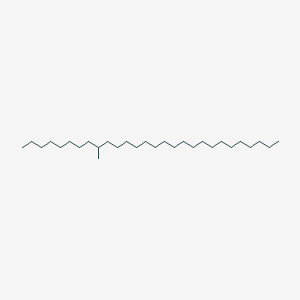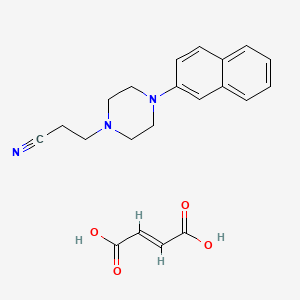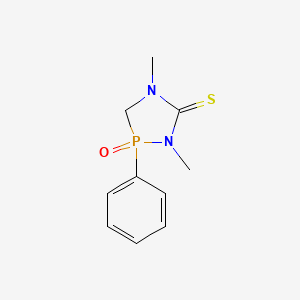
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a phosphorus atom integrated into a five-membered ring, along with sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phosphorus, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic
Propiedades
Número CAS |
57848-45-0 |
|---|---|
Fórmula molecular |
C10H13N2OPS |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-oxo-2-phenyl-1,4,2λ5-diazaphospholidine-5-thione |
InChI |
InChI=1S/C10H13N2OPS/c1-11-8-14(13,12(2)10(11)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
APSBGEGECFALBH-UHFFFAOYSA-N |
SMILES canónico |
CN1CP(=O)(N(C1=S)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
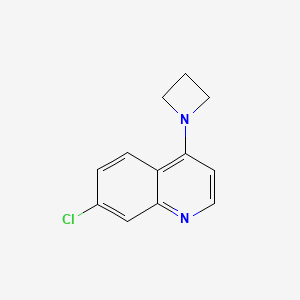
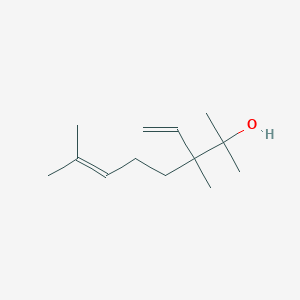
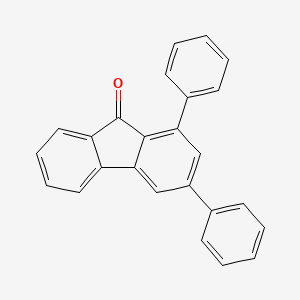
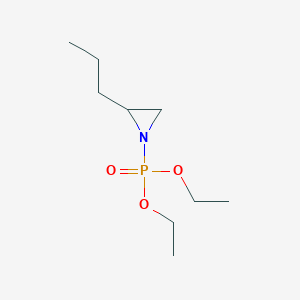
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)

